A Comprehensive Technical Guide to 6-Methyl-1H-indazole-3-carbaldehyde
A Comprehensive Technical Guide to 6-Methyl-1H-indazole-3-carbaldehyde
CAS Number: 885518-98-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Methyl-1H-indazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document, authored from the perspective of a Senior Application Scientist, delves into its chemical identity, synthesis, physicochemical properties, and its significance in the development of novel therapeutics.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in drug discovery, recognized for its wide range of biological activities.[1][2] As a bioisostere of indole, the indazole nucleus, with its vicinal nitrogen atoms, can engage in unique hydrogen bonding interactions within the active sites of biological targets.[3] This has led to the development of numerous indazole-containing drugs with applications as anti-inflammatory, anti-cancer, and antimicrobial agents.[1][4] 6-Methyl-1H-indazole-3-carbaldehyde serves as a crucial intermediate, providing a versatile handle at the 3-position for the synthesis of a diverse library of bioactive molecules.[3] The aldehyde functionality allows for a variety of chemical transformations, making it a valuable precursor for elaborating more complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 6-Methyl-1H-indazole-3-carbaldehyde is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 885518-98-9 | [5][6][7] |
| Molecular Formula | C₉H₈N₂O | [6][8] |
| Molecular Weight | 160.17 g/mol | [6] |
| Canonical SMILES | O=CC1=NNC=2C=C(C=CC12)C | [7] |
| InChI | InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-5H,1H3,(H,10,11) | [7] |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not explicitly reported; analogous compounds melt >180 °C | [3] |
| Boiling Point | Not reported | |
| Flash Point | Not reported | [8] |
Spectroscopic Data (Predicted/Analogous):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around δ 10.2 ppm), aromatic protons on the indazole ring, and a singlet for the methyl group protons.
-
¹³C NMR: The carbon NMR would display a signal for the carbonyl carbon of the aldehyde (around δ 187 ppm), in addition to signals for the aromatic and methyl carbons.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the region of 1670-1695 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight.
Synthesis of 6-Methyl-1H-indazole-3-carbaldehyde
A robust and optimized method for the synthesis of 1H-indazole-3-carboxaldehyde derivatives involves the nitrosation of the corresponding indole precursor.[3] This approach is advantageous due to its mild reaction conditions and applicability to a wide range of substituted indoles.
Synthetic Pathway: Nitrosation of 6-Methylindole
The synthesis initiates with the commercially available 6-methylindole, which undergoes a ring-opening and rearrangement cascade upon treatment with a nitrosating agent, typically generated in situ from sodium nitrite and an acid.
Caption: Synthetic route to 6-Methyl-1H-indazole-3-carbaldehyde.
Detailed Experimental Protocol
This protocol is adapted from the general procedure described by Chevalier et al. for the synthesis of substituted 1H-indazole-3-carboxaldehydes.[3]
Materials:
-
6-Methylindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Preparation of the Nitrosating Agent: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (8.0 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL). Cool the solution to 0 °C in an ice bath.
-
Acidification: Slowly add 2 N hydrochloric acid (2.7 mmol) to the cold sodium nitrite solution while stirring.
-
Addition of 6-Methylindole: Prepare a solution of 6-methylindole (1.0 mmol) in DMF (9 mL). Add this solution dropwise to the nitrosating mixture at 0 °C over a period of 2 hours.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[3]
-
Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford pure 6-Methyl-1H-indazole-3-carbaldehyde.
Causality in Experimental Choices:
-
Slow Addition at Low Temperature: The dropwise addition of the indole solution at 0 °C is crucial to control the exothermic reaction and to minimize the formation of side products.
-
Slightly Acidic Conditions: The use of a controlled amount of acid is critical for the efficient generation of the nitrosating species while avoiding unwanted side reactions that can occur under strongly acidic conditions.[3]
-
Solvent System: The water/DMF solvent system is used to ensure the solubility of both the inorganic nitrosating agent and the organic indole starting material.
Applications in Drug Discovery and Organic Synthesis
The indazole scaffold is a cornerstone in modern medicinal chemistry, with several approved drugs containing this moiety.[3] 6-Methyl-1H-indazole-3-carbaldehyde is a valuable starting material for the synthesis of a variety of biologically active compounds, including:
-
Kinase Inhibitors: The indazole core is a key feature in many kinase inhibitors used in oncology. The aldehyde at the 3-position can be readily converted into various heterocycles or functional groups that can interact with the kinase active site.[3]
-
Anti-inflammatory Agents: Derivatives of indazole have shown potent anti-inflammatory properties.
-
Antimicrobial Compounds: The indazole nucleus has been incorporated into novel antimicrobial agents.[1]
Logical Workflow for Derivative Synthesis
The aldehyde functionality of 6-Methyl-1H-indazole-3-carbaldehyde allows for a multitude of subsequent chemical transformations.
Caption: Potential synthetic transformations of 6-Methyl-1H-indazole-3-carbaldehyde.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Methyl-1H-indazole-3-carbaldehyde is not widely available, hazard information for closely related compounds such as 1-methyl-1H-indazole-3-carboxaldehyde and other aldehyde-containing heterocycles provides guidance for safe handling.[9][10]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11][12]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][13]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11][12]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[11][12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][13]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10][11]
Hazard Statements for Analogous Compounds (for reference):
-
Harmful if swallowed.[9]
-
Causes skin irritation.[9]
-
Causes serious eye irritation.[9]
-
May cause respiratory irritation.[9]
Researchers should always consult the most current safety information and perform a thorough risk assessment before handling this compound.
Conclusion
6-Methyl-1H-indazole-3-carbaldehyde is a strategically important building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its synthesis from readily available starting materials via a robust nitrosation protocol makes it an accessible intermediate for research and development. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in the pursuit of novel therapeutic agents.
References
-
Arctom, Inc. (n.d.). 6-Methyl-1H-indazole-3-carbaldehyde. Retrieved from [Link]
-
Sunway Chemical. (n.d.). 6-Methyl-1H-indazole-3-carbaldehyde. Retrieved from [Link]
-
CAS. (n.d.). 6-Methyl-1H-indazole-3-carboxaldehyde. CAS Common Chemistry. Retrieved from [Link]
- Google Patents. (2018). Synthetic process of 3-methyl-1h-indazole.
-
ShiJiaZhuang Smo Chemical Technology Co.,LTD. (n.d.). 6-Methyl-1H-indazole-3-carbaldehyde. Retrieved from [Link]
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
-
PubChem. (n.d.). 1-Methyl-1H-indazole-3-carboxaldehyde. Retrieved from [Link]
- Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Pujari, J. N., et al. (2015).
- Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.
- Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(5), 1684.
- Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128.
- Google Patents. (2017). Synthesis of indazoles.
-
MDPI. (n.d.). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (2015, March 16). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 6-Methyl-1H-indazole-3-carbaldehyde - CAS:885518-98-9 - Sunway Pharm Ltd [3wpharm.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. smochem.com [smochem.com]
- 9. 1-Methyl-1H-indazole-3-carboxaldehyde | C9H8N2O | CID 7164545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.ca [fishersci.ca]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
